3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thioxo group and a pentyl side chain. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation. This method is efficient and environmentally friendly, providing good yields in aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors and optimizing the solvent and catalyst systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be adapted for industrial production to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but its antimicrobial activity suggests it may interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
2-thioxodihydropyrido[2,3-d]pyrimidine: Similar structure but lacks the pentyl side chain.
Pyrido[2,3-d]pyrimidin-4(1H)-one: Lacks the thioxo group and pentyl side chain.
Uniqueness
3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of both the thioxo group and the pentyl side chain.
Properties
IUPAC Name |
3-pentyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-3-4-8-15-11(16)9-6-5-7-13-10(9)14-12(15)17/h5-7H,2-4,8H2,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEUCKHHJUKLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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